molecular formula C22H24Br2O4 B1220577 Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) CAS No. 81916-73-6

Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate)

Cat. No.: B1220577
CAS No.: 81916-73-6
M. Wt: 512.2 g/mol
InChI Key: DYLZYDLNNJQIMD-UHFFFAOYSA-N
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Description

Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) is a complex organic compound with the molecular formula C22H24Br2O4 It is characterized by the presence of two bromoacetate groups attached to a hexane-diyl-dibenzene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) typically involves the reaction of hexane-3,4-diyldibenzene-4,1-diyl with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The bromoacetate groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Hydrolysis is carried out using aqueous acids or bases at room temperature.

    Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Reactions: The major products are the substituted derivatives of hexane-3,4-diyldibenzene-4,1-diyl.

    Hydrolysis: The major products are the corresponding carboxylic acids.

    Reduction: The major products are the corresponding alcohols.

Scientific Research Applications

Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) involves the interaction of its bromoacetate groups with nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophiles such as amines or thiols to form covalent bonds. This reactivity makes the compound useful as a cross-linking agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    Hexane-3,4-diyldibenzene-4,1-diyl bis(chloroacetate): Similar in structure but with chloroacetate groups instead of bromoacetate groups.

    Hexane-3,4-diyldibenzene-4,1-diyl bis(acetate): Similar in structure but with acetate groups instead of bromoacetate groups.

Uniqueness

Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) is unique due to the presence of bromoacetate groups, which are more reactive than chloroacetate or acetate groups. This increased reactivity makes the compound more versatile in chemical synthesis and applications.

Properties

CAS No.

81916-73-6

Molecular Formula

C22H24Br2O4

Molecular Weight

512.2 g/mol

IUPAC Name

[4-[4-[4-(2-bromoacetyl)oxyphenyl]hexan-3-yl]phenyl] 2-bromoacetate

InChI

InChI=1S/C22H24Br2O4/c1-3-19(15-5-9-17(10-6-15)27-21(25)13-23)20(4-2)16-7-11-18(12-8-16)28-22(26)14-24/h5-12,19-20H,3-4,13-14H2,1-2H3

InChI Key

DYLZYDLNNJQIMD-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)OC(=O)CBr)C(CC)C2=CC=C(C=C2)OC(=O)CBr

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(=O)CBr)C(CC)C2=CC=C(C=C2)OC(=O)CBr

Synonyms

is(bromoacetyl)hexestrol
bisbromoacetyl hexestrol

Origin of Product

United States

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